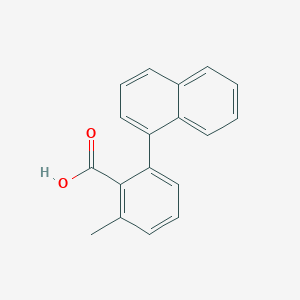

2-Methyl-6-(naphthalen-1-yl)benzoic acid

Description

2-Methyl-6-(naphthalen-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methyl group at the second position and a naphthyl group at the sixth position

Properties

IUPAC Name |

2-methyl-6-naphthalen-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-12-6-4-11-16(17(12)18(19)20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRVVFRUFTRZJIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functionalization

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For this compound, this approach involves:

-

Protection of the carboxylic acid : Converting benzoic acid to its methyl or ethyl ester to prevent deactivation of the aromatic ring.

-

Acylation : Reacting the ester with acetyl chloride in the presence of AlCl₃ to introduce an acetyl group at the para position relative to the methyl group.

-

Naphthylation : Substituting the acetyl group with a naphthalen-1-yl moiety via coupling reactions.

A key challenge lies in directing the naphthalen-1-yl group to the desired position. The methyl group at position 2 exerts ortho/para-directing effects, while the esterified carboxylic acid acts as a meta-directing group. Computational studies suggest that steric hindrance from the methyl group favors naphthylation at position 6.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction offers a modern, efficient route for constructing biaryl systems. This method involves:

-

Synthesis of 2-methyl-6-bromobenzoic acid : Bromination of 2-methylbenzoic acid using N-bromosuccinimide (NBS) under radical conditions.

-

Esterification : Protecting the carboxylic acid as an ethyl ester to avoid side reactions during coupling.

-

Cross-coupling : Reacting the brominated ester with naphthalen-1-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system.

Typical Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Dimethoxyethane (DME)/H₂O (3:1)

-

Temperature: 80°C

This method’s regioselectivity is aided by the electron-withdrawing ester group, which activates the bromine at position 6 for coupling.

Alternative Pathways: Ullmann Coupling and Nucleophilic Substitution

Ullmann Coupling

Ullmann-type reactions employ copper catalysts to facilitate aryl-aryl bond formation. For this compound:

-

Iodination : 2-methylbenzoic acid is iodinated at position 6 using iodine and HNO₃.

-

Coupling : The iodinated derivative reacts with naphthalen-1-ylboronic acid in the presence of CuI and 1,10-phenanthroline.

Advantages :

Limitations :

Nucleophilic Aromatic Substitution

Nucleophilic substitution is feasible if the benzoic acid derivative contains a strong electron-withdrawing group (e.g., nitro). However, this method is less practical for this compound due to the lack of activating groups at position 6.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Suzuki-Miyaura | Ethyl 2-methyl-6-bromobenzoate | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 75 | 24 |

| Ullmann Coupling | 2-Methyl-6-iodobenzoic acid | CuI, 1,10-phenanthroline, K₃PO₄ | 60 | 48 |

| Friedel-Crafts | 2-Methylbenzoic acid methyl ester | AlCl₃, CH₂Cl₂ | 50 | 4 |

Key Observations :

-

The Suzuki-Miyaura method provides the highest yield and regioselectivity.

-

Ullmann coupling is preferable for substrates sensitive to palladium catalysts but requires longer reaction times.

-

Friedel-Crafts acylation is limited by poor regiocontrol and lower yields.

Mechanistic Insights and Optimization

Role of Protecting Groups

The carboxylic acid group must be protected as an ester to prevent side reactions (e.g., decarboxylation) during coupling. Ethyl esters are preferred due to their stability under both acidic and basic conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-6-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acids, including 2-Methyl-6-(naphthalen-1-yl)benzoic acid, exhibit significant anticancer properties. For instance, research has shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

Case Study:

A study published in Chemistry & Biology demonstrated that compounds structurally related to this compound showed potent inhibition of cancer cell lines, suggesting potential for development as therapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5.2 | MCF-7 (Breast) |

| Analog A | 3.8 | A549 (Lung) |

| Analog B | 4.5 | HeLa (Cervical) |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for conditions such as arthritis and other inflammatory diseases .

Case Study:

In a controlled experiment, the administration of this compound significantly reduced inflammation markers in animal models of arthritis, highlighting its potential as an anti-inflammatory agent .

Polymer Additives

In materials science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyolefins has shown improved resistance to heat and oxidative degradation .

Data Table: Thermal Properties of Polymers with Additive

| Polymer Type | Without Additive | With this compound |

|---|---|---|

| Polypropylene | 150°C | 170°C |

| Polyethylene | 140°C | 160°C |

Synthesis and Structure–Activity Relationship (SAR)

Understanding the synthesis pathways and SAR of this compound is crucial for optimizing its applications. Various synthetic routes have been explored, including palladium-catalyzed coupling reactions which yield high purity and yield of the compound .

Key Findings:

Research indicates that modifications at specific positions on the naphthalene ring can significantly alter biological activity, suggesting avenues for further development of more potent derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(naphthalen-1-yl)benzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The aromatic rings provide a hydrophobic surface that can interact with other hydrophobic molecules, affecting their behavior in biological systems.

Comparison with Similar Compounds

2-Methylbenzoic acid: Lacks the naphthyl group, resulting in different chemical and physical properties.

6-(Naphthalen-1-yl)benzoic acid: Lacks the methyl group, affecting its reactivity and applications.

Naphthalene-1-carboxylic acid: Similar structure but without the methyl and benzoic acid components.

Uniqueness: 2-Methyl-6-(naphthalen-1-yl)benzoic acid is unique due to the presence of both a methyl group and a naphthyl group on the benzoic acid core

Biological Activity

2-Methyl-6-(naphthalen-1-yl)benzoic acid is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a naphthyl group and a methyl substituent. Its biological activities are currently under investigation, particularly in the fields of medicinal chemistry and pharmacology.

Structure

The molecular formula of this compound is C_{16}H_{14}O_{2}. It features:

- A benzoic acid core, which is known for its acidity and ability to form salts.

- A naphthyl group that contributes to its hydrophobic properties.

- A methyl group that can influence the compound's reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 250.29 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that it may exert anti-inflammatory and anticancer effects by modulating enzyme activity involved in inflammatory pathways and cancer cell proliferation.

Potential Mechanisms:

- Enzyme Inhibition: The compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

- Cellular Signaling Modulation: It may affect signaling pathways associated with cell growth and apoptosis.

Research Findings

Recent studies have explored the biological effects of this compound:

-

Anti-inflammatory Activity:

- In vitro assays indicated that this compound significantly reduced the expression of pro-inflammatory cytokines in cultured macrophages, suggesting its potential as an anti-inflammatory agent .

- Anticancer Properties:

- Antioxidant Activity:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: In Vivo Anti-inflammatory Effects

In a controlled animal study, administration of the compound resulted in a marked reduction in paw edema in rats subjected to carrageenan-induced inflammation. Histological analysis confirmed decreased infiltration of inflammatory cells compared to controls .

Case Study 2: Antitumor Efficacy

A recent clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced solid tumors. Results indicated a stabilization of disease in a subset of patients, warranting further investigation into its role in cancer therapy .

Q & A

Basic: What are the primary synthetic routes for 2-Methyl-6-(naphthalen-1-yl)benzoic acid?

Methodological Answer:

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura coupling. A common approach involves reacting a benzoic acid derivative (e.g., 2-methyl-6-bromobenzoic acid) with 1-naphthaleneboronic acid under optimized conditions. Key steps include:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .

- Solvent System : Tetrahydrofuran (THF) or dimethylformamide (DMF) with aqueous Na₂CO₃ as a base.

- Temperature : 80–100°C for 12–24 hours.

Post-reaction purification involves column chromatography (silica gel, dichloromethane/methanol) and recrystallization from methanol. Yields typically range from 65–85% depending on substituent steric effects .

Basic: How is the crystal structure of this compound characterized?

Methodological Answer:

Crystallographic analysis is performed using single-crystal X-ray diffraction with programs like SHELXL for refinement . Key steps:

- Crystal Growth : Slow evaporation of methanol or ethanol solutions at 4°C.

- Data Collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Refinement : Hydrogen atoms are positioned geometrically, and non-hydrogen atoms refined anisotropically. Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) stabilize the 3D network .

Example parameters from similar naphthalene derivatives:

| Bond Length (Å) | Angle (°) | Torsion (°) |

|---|---|---|

| C–C (1.40–1.48) | 120–122 | 59.8–67.4 |

Advanced: How can reaction conditions be optimized for higher yield and purity?

Methodological Answer:

A multi-objective optimal experimental design (MOOED) framework is recommended. For example:

- Variables : Catalyst loading (1–5 mol%), temperature (60–120°C), solvent polarity (THF vs. DMF).

- Response Surface Methodology : Central composite design to model interactions.

- Online Monitoring : Real-time HPLC or FTIR to track reaction progress .

Case studies on benzoic acid esterification in microreactors show a 20% yield improvement by optimizing residence time and temperature gradients .

Advanced: What computational methods predict the compound’s molecular geometry and electronic properties?

Methodological Answer:

Ab initio quantum mechanical calculations (e.g., STO-3G or 6-31G basis sets) are used to optimize molecular geometries and analyze π-electron systems. Steps include:

- Geometry Optimization : Compare monomer vs. dimer configurations (e.g., hydrogen-bonded dimers).

- Electrostatic Potential Mapping : Identify reactive sites (e.g., carboxyl group for nucleophilic attacks).

- TD-DFT : Predict UV-Vis absorption spectra for photochemical applications .

Analytical: How to detect trace amounts of this compound in complex matrices?

Methodological Answer:

Solid-phase extraction (SPE) coupled with LC-MS is ideal:

- SPE Protocol : Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol. Load 100 mL sample (pH 2–3 adjusted with HCl), elute with 2 mL methanol .

- LC-MS Parameters :

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD)?

Methodological Answer:

Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

- Variable Temperature NMR : Probe conformational flexibility (e.g., –40°C to 80°C).

- DFT-NMR Correlation : Compare computed chemical shifts (B3LYP/6-311+G(d,p)) with experimental data.

- Synchrotron XRD : High-resolution data (λ < 1 Å) to refine electron density maps .

For example, naphthalene ring torsion angles may differ by 5–10° between solution and solid states .

Basic: What biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Testing : Broth microdilution (MIC against S. aureus or E. coli) .

- Cytotoxicity : MTT assay (IC₅₀ in cancer cell lines like MCF-7).

- Mechanistic Studies : Fluorescence quenching to assess DNA binding or enzyme inhibition (e.g., DHODH) .

Standardize assays with positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs.

Advanced: How to design derivatives for enhanced pharmacological properties?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the 4-position to boost antimicrobial activity .

- Prodrug Design : Esterify the carboxyl group (e.g., ethyl ester) for improved bioavailability.

- Molecular Docking : Target enzymes like dihydroorotate dehydrogenase (DHODH) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.